molecular formula C9H16Cl3N3O B2411877 (1R,2R)-2-Amino-4-[(4-chloropyrazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride CAS No. 2375254-66-1

(1R,2R)-2-Amino-4-[(4-chloropyrazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride

Cat. No.: B2411877
CAS No.: 2375254-66-1
M. Wt: 288.6
InChI Key: BOAHUZUJMUJRBS-OKYUWJQTSA-N
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Description

(1R,2R)-2-Amino-4-[(4-chloropyrazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring, an amino group, and a chloropyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-4-[(4-chloropyrazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride typically involves multiple steps, starting with the preparation of the cyclopentane ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines under controlled conditions.

    Attachment of the Chloropyrazole Moiety: This step may involve nucleophilic substitution reactions where the chloropyrazole group is introduced to the cyclopentane ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Amino-4-[(4-chloropyrazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the chloropyrazole moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyrazole site.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the chloropyrazole site.

Scientific Research Applications

(1R,2R)-2-Amino-4-[(4-chloropyrazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Amino-4-[(4-chloropyrazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Amino-4-[(4-chloropyrazol-1-yl)methyl]cyclopentan-1-ol: The non-dihydrochloride form.

    (1R,2R)-2-Amino-4-[(4-bromopyrazol-1-yl)methyl]cyclopentan-1-ol: A similar compound with a bromine atom instead of chlorine.

    (1R,2R)-2-Amino-4-[(4-methylpyrazol-1-yl)methyl]cyclopentan-1-ol: A derivative with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (1R,2R)-2-Amino-4-[(4-chloropyrazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1R,2R)-2-amino-4-[(4-chloropyrazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O.2ClH/c10-7-3-12-13(5-7)4-6-1-8(11)9(14)2-6;;/h3,5-6,8-9,14H,1-2,4,11H2;2*1H/t6?,8-,9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAHUZUJMUJRBS-OKYUWJQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1N)O)CN2C=C(C=N2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CC1CN2C=C(C=N2)Cl)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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